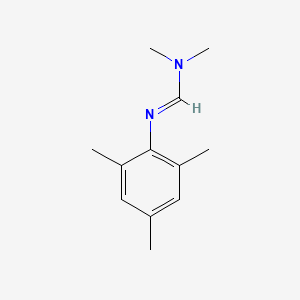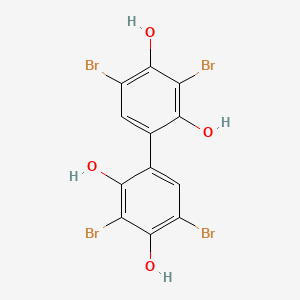
3,3',5,5'-四溴联苯-2,2',4,4'-四醇
描述
Tebrofen is a polyphenol drug with antiviral and anticancer properties.
科学研究应用
抗癌潜力
Tebrophen 是一种半合成的卤代多酚,是一种已知的抗病毒药物,已被发现能够抑制炎症和癌症相关靶标的活性 . 它已显示出抑制激酶 ZAP-70 和 Lck 以及水解酶 DPPIV 的活性 . 还观察到它减缓了各种癌细胞系的扩散,包括乳腺癌 (MDA-MB-231)、骨肉瘤 (U2OS) 和宫颈癌 (HeLa) .
病毒性眼病的治疗
Tebrophen 是一种 3,3’,5,5’-四溴联苯-2,2’,4,4’-四醇,已被用于治疗病毒性眼病 .
有机合成中间体
3,3’,5,5’-四溴联苯可用作有机合成中间体 . 这意味着它可用于实验室研究开发过程和化学生产过程 .
医药中间体
除了用作有机合成中间体外,3,3’,5,5’-四溴联苯还可用作医药中间体 . 这表明它在开发和生产各种医药产品中的潜在用途 .
分析参考标准
3,3’,5,5’-四溴联苯-2,2’,4,4’-四醇可用作分析参考标准,用于使用色谱技术对空气样品和沉积物/污泥样品中的分析物进行定量 .
从水生环境中去除污染物
3,3’,5,5’-四溴联苯-2,2’,4,4’-四醇在各种消费品中都有应用,从织物到塑料和电子产品 . 据报道,它已使用环保的壳聚糖 (CS)/聚乙烯醇 (PVA) 纳米纤维膜从水生环境中去除 .
作用机制
Target of Action
The primary targets of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol are tyrosine kinases Lck and ZAP-70, and the hydrolase Dipeptidyl peptidase IV (DPPIV/CD26) . These enzymes play crucial roles in various cellular processes, including signal transduction, cell growth, and differentiation .
Biochemical Pathways
The compound affects the biochemical pathways related to the metabolism of xenobiotic chemicals . By activating the expression of enzyme genes like CYP1A1, it mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Result of Action
The molecular and cellular effects of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol’s action are primarily related to its role in activating the expression of xenobiotic metabolizing enzymes . This can lead to the metabolism and detoxification of various xenobiotic compounds, potentially influencing cellular responses to these compounds .
Action Environment
The action, efficacy, and stability of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can be influenced by various environmental factors. For instance, its use as a flame retardant suggests that it may be stable under high-temperature conditions . Additionally, its removal from the aquatic environment using environmentally friendly materials has been reported , indicating that its action and stability can be influenced by the presence of certain substances in the environment.
生化分析
Biochemical Properties
3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. Upon binding to AhR, 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol activates the expression of multiple phase I and II xenobiotic metabolizing enzymes, such as CYP1A1 . These interactions are crucial for the compound’s role in mediating biochemical and toxic effects.
Cellular Effects
3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the aryl hydrocarbon receptor leads to changes in the expression of genes involved in xenobiotic metabolism . Additionally, 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can impact cell cycle regulation and may play a role in the development and maturation of tissues .
Molecular Mechanism
The molecular mechanism of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol involves its binding to the aryl hydrocarbon receptorThis binding initiates the transcription of genes encoding phase I and II xenobiotic metabolizing enzymes . The compound’s ability to activate these enzymes is a key aspect of its biochemical and toxicological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol is relatively stable, but its long-term effects on cellular function can vary. For example, prolonged exposure to the compound can lead to alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol in animal models vary with different dosages. At lower doses, the compound may induce the expression of xenobiotic metabolizing enzymes without causing significant toxicity. At higher doses, 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects are important for understanding the compound’s safety profile.
Metabolic Pathways
3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol is involved in metabolic pathways related to xenobiotic metabolism. The compound interacts with enzymes such as CYP1A1, which are responsible for the biotransformation of xenobiotics. These interactions can affect metabolic flux and the levels of metabolites in the body . Understanding these pathways is crucial for assessing the compound’s impact on metabolic processes.
Transport and Distribution
The transport and distribution of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol within cells and tissues involve various transporters and binding proteins. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues. Additionally, 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can interact with specific transporters that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within the body.
Subcellular Localization
3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol is localized in various subcellular compartments, including the nucleus and cytoplasm. The compound’s interaction with the aryl hydrocarbon receptor and subsequent translocation to the nucleus is a key aspect of its activity. Additionally, 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol may undergo post-translational modifications that direct it to specific organelles . These localization patterns are important for understanding the compound’s function at the cellular level.
属性
IUPAC Name |
2,4-dibromo-6-(3,5-dibromo-2,4-dihydroxyphenyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O4/c13-5-1-3(9(17)7(15)11(5)19)4-2-6(14)12(20)8(16)10(4)18/h1-2,17-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOSYMCDPNAWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)O)C2=CC(=C(C(=C2O)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182233 | |
| Record name | Tebrofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27951-69-5 | |
| Record name | Tebrofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027951695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tebrofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


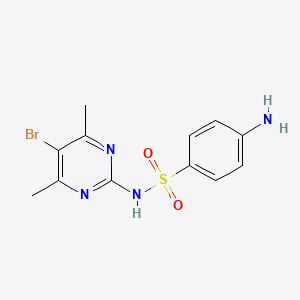

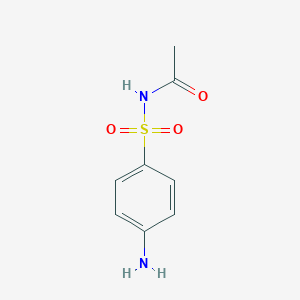
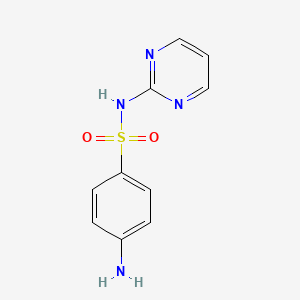
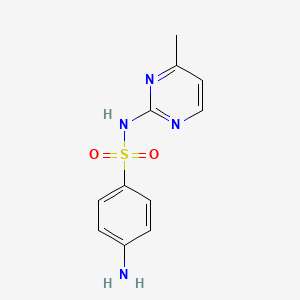
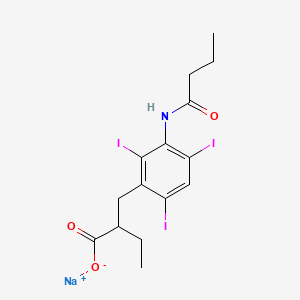
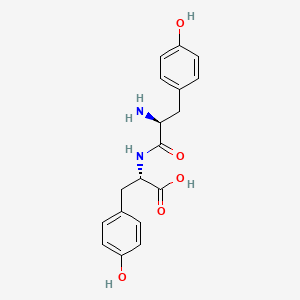
![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)
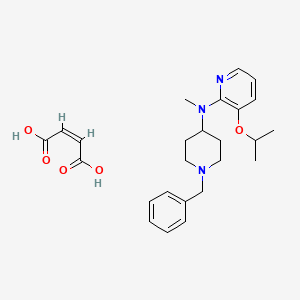
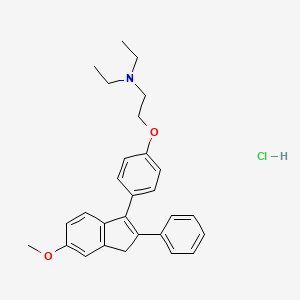
![5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione](/img/structure/B1682660.png)

![3-(8-chloro-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl)phenol](/img/structure/B1682664.png)
